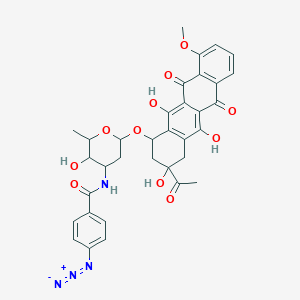

N-(p-Azidobenzoyl)daunorubicin

Description

Properties

CAS No. |

103597-53-1 |

|---|---|

Molecular Formula |

C10H5Cl2NO2 |

Molecular Weight |

672.6 g/mol |

IUPAC Name |

N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-4-azidobenzamide |

InChI |

InChI=1S/C34H32N4O11/c1-14-28(40)20(36-33(45)16-7-9-17(10-8-16)37-38-35)11-23(48-14)49-22-13-34(46,15(2)39)12-19-25(22)32(44)27-26(30(19)42)29(41)18-5-4-6-21(47-3)24(18)31(27)43/h4-10,14,20,22-23,28,40,42,44,46H,11-13H2,1-3H3,(H,36,45) |

InChI Key |

DVFIKDMREBKLPZ-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O |

Synonyms |

N-(p-azidobenzoyl)daunorubicin NSC 372108 NSC-372108 |

Origin of Product |

United States |

Chemical Synthesis and Analog Design

Methodologies for Azidobenzoylation of Daunorubicin (B1662515)

The synthesis of N-(p-Azidobenzoyl)daunorubicin involves the chemical modification of the parent compound, daunorubicin. The key reaction is the acylation of the primary amino group located on the daunosamine (B1196630) sugar moiety. While specific, detailed protocols for the synthesis of N-(p-Azidobenzoyl)daunorubicin are not extensively published in readily accessible literature, the general methodology can be inferred from standard organic synthesis techniques and published syntheses of other N-acyl derivatives of daunorubicin.

The most probable synthetic route involves the reaction of daunorubicin hydrochloride with an activated derivative of p-azidobenzoic acid. Common activating agents for carboxylic acids in amide bond formation include thionyl chloride (to form an acyl chloride), or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester intermediate.

A plausible reaction scheme would be:

Preparation of the Acylating Agent: p-Azidobenzoic acid is converted to a more reactive species, such as p-azidobenzoyl chloride, by reacting it with thionyl chloride or oxalyl chloride. Alternatively, an active ester can be formed using reagents like N-hydroxysuccinimide (NHS).

Acylation Reaction: Daunorubicin hydrochloride is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), often in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloride salt and the acid generated during the reaction. The activated p-azidobenzoyl derivative is then added to the solution, leading to the formation of the amide bond at the 3'-amino position of the daunosamine sugar.

Purification: The final product, N-(p-Azidobenzoyl)daunorubicin, is then purified from the reaction mixture using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC).

Synthetic Approaches for Generating Azido-Anthracycline Analogues

The introduction of an azido (B1232118) group into the anthracycline scaffold is not limited to the N-acyl position. Various synthetic strategies have been developed to generate a range of azido-anthracycline analogues with modifications at different positions of the molecule. These approaches are crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents or molecular probes.

One major area of focus has been the modification of the daunosamine sugar. The 3'-amino group can be replaced with an azido group, which has been shown to alter the biological activity of the parent compound. usp.br This transformation can be achieved through a diazotization reaction of the amino group, followed by nucleophilic substitution with an azide (B81097) salt.

Another approach involves the synthesis of novel azido sugars that are then glycosylated with the anthracycline aglycone, daunomycinone. usp.br This method allows for greater diversity in the sugar moiety and the introduction of the azido group at various positions on the carbohydrate ring. usp.br

The following table summarizes some synthetic approaches for azido-anthracycline analogues:

| Modification Site | Synthetic Approach | Purpose of Modification |

| 3'-Amino Group | Acylation with azido-functionalized carboxylic acids | Introduction of a photoactive group for labeling studies |

| 3'-Amino Group | Replacement with an azido group | Investigation of the role of the amino group in biological activity |

| Other Sugar Positions | Synthesis of novel azido sugars followed by glycosylation | Exploration of structure-activity relationships of the sugar moiety |

| Aglycone | Introduction of azido groups on the tetracyclic ring system | Development of new analogues with potentially different biological targets |

Stereochemical Considerations in Synthesis

The synthesis of N-(p-Azidobenzoyl)daunorubicin and its analogues must take into account the inherent stereochemistry of the daunorubicin molecule. Daunorubicin possesses multiple chiral centers, and maintaining the correct stereoconfiguration is critical for its biological activity.

During the azidobenzoylation of the 3'-amino group, the stereocenter at the 3' position of the daunosamine sugar is not directly involved in the reaction, and its configuration is expected to be retained. However, harsh reaction conditions could potentially lead to epimerization at adjacent centers. Therefore, mild reaction conditions are generally preferred.

In the synthesis of azido-anthracycline analogues involving glycosylation reactions, the stereochemical outcome of the glycosidic bond formation is a crucial factor. The desired α-anomer is typically the biologically active form. The stereoselectivity of the glycosylation can be influenced by several factors, including the nature of the glycosyl donor, the promoter used, the solvent, and the temperature. Protecting groups on the sugar moiety can also play a significant role in directing the stereochemistry of the glycosylation.

Advanced Techniques for Analogue Derivatization

Beyond the introduction of azido groups, a variety of advanced techniques are employed to create diverse libraries of daunorubicin analogues for various research purposes. These derivatizations can occur at multiple positions on the anthracycline scaffold.

Modification of the C-13 Ketone: The ketone at the C-13 position is a common site for modification. It can be converted to a hydrazone, oxime, or other derivatives. purdue.edu These modifications can be used to attach linker molecules for conjugation to peptides or other targeting moieties. purdue.edu

Derivatization of the C-14 Position: The C-14 position can be functionalized to introduce a variety of substituents. For instance, bromination of the C-14 position followed by nucleophilic substitution allows for the introduction of different functional groups.

Glycodiversification: As mentioned earlier, the synthesis and attachment of novel sugar moieties, a process known as glycodiversification, is a powerful tool for creating new anthracycline analogues. usp.br This can involve the use of different monosaccharides or the synthesis of disaccharide and oligosaccharide side chains.

Combinatorial Chemistry Approaches: High-throughput synthesis methods based on combinatorial chemistry principles can be applied to generate large libraries of daunorubicin analogues with diverse substituents at various positions. These libraries can then be screened for desired biological activities.

These advanced derivatization techniques, in combination with the introduction of photoactive groups like the azidobenzoyl moiety, provide a versatile platform for the development of novel anthracycline-based compounds for both therapeutic and research applications.

Molecular and Cellular Mechanism of Action As a Research Probe

Photoreactivity and Nitrene Formation Pathways

The key feature of NABD is its p-azido group, which upon exposure to ultraviolet (UV) light, becomes highly reactive. This photoreactivity is central to its use as a photoaffinity label. The process begins with the absorption of UV light by the azide (B81097) moiety, leading to the extrusion of molecular nitrogen (N2). This reaction generates a highly reactive and short-lived intermediate known as a nitrene.

The aryl nitrene formed from the photolysis of NABD is a highly reactive electrophilic species. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, as well as addition to C=C double bonds. This ability to form stable covalent bonds with nearby molecules is the foundation of its utility in photoaffinity labeling experiments.

Mechanisms of Covalent Binding to Biomolecules via Photoactivation

The highly reactive nitrene generated from NABD upon photoactivation can covalently bind to a wide range of biological macromolecules, including proteins and lipids. nih.gov This indiscriminate reactivity allows it to "tag" molecules in its immediate vicinity at the moment of photoactivation. By using a radiolabeled version of NABD, such as [3H]NABD, researchers can identify these tagged biomolecules. nih.gov

The process involves incubating cells or cellular fractions with NABD, followed by UV irradiation to trigger the formation of the reactive nitrene. The nitrene then forms covalent adducts with adjacent biomolecules. These covalently modified molecules can then be identified and characterized, providing a snapshot of the drug's molecular interactions within the cell. This technique has been instrumental in identifying proteins that bind to anthracyclines. nih.gov

Differential Intracellular Localization and Distribution Patterns

Unlike its parent compound, daunorubicin (B1662515), which primarily localizes to the nucleus, NABD shows a predominantly cytoplasmic distribution. nih.gov This difference in intracellular localization is significant because it suggests that NABD may interact with different cellular components and exert its biological effects through different mechanisms than daunorubicin. nih.gov

Cytofluorescence microscopy has demonstrated that while daunorubicin concentrates in the nucleus, NABD remains largely in the cytoplasm. nih.gov The rapid efflux of NABD from cells is a contributing factor to its lower intracellular concentration compared to daunorubicin. nih.gov This distinct distribution pattern makes NABD a useful probe for investigating the cytoplasmic targets of anthracyclines and the cellular processes that occur in this compartment. nih.gov

Table 1: Comparison of Intracellular Localization

| Compound | Primary Localization |

|---|---|

| Daunorubicin | Nucleus nih.gov |

| N-(p-Azidobenzoyl)daunorubicin (NABD) | Cytoplasm nih.gov |

Specific Interactions with Cellular Macromolecules:

Photoaffinity labeling studies using radiolabeled NABD have successfully identified several previously unknown anthracycline-binding polypeptides in tumor cells and rodent tissues. nih.govnih.gov In P388 murine leukemic cell lines, [3H]NABD was used to label polypeptides in whole-cell homogenates. nih.gov Analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and autoradiography revealed the incorporation of radioactivity into a polypeptide with a molecular weight of 18,000 daltons (Mr 18,000). nih.gov

Further investigation showed that this Mr 18,000 polypeptide was predominantly located in the mitochondria. nih.gov Interestingly, the extent of labeling of this polypeptide was significantly higher in anthracycline-resistant cells compared to sensitive cells, suggesting a potential role for this protein in the mechanisms of drug resistance. nih.gov

P-glycoprotein (Pgp) is a well-known ATP-dependent efflux pump that plays a crucial role in multidrug resistance (MDR) by actively transporting a wide range of anticancer drugs out of the cell. Photoaffinity labeling with NABD has been employed to probe the drug-binding sites of Pgp. nih.gov

Studies have shown that [3H]azidobenzoyl-daunorubicin ([3H]AB-DNR), another name for NABD, is an effective reagent for labeling Pgp. nih.gov Competition experiments revealed that the binding of [3H]AB-DNR to Pgp could be inhibited by other drugs. Notably, vinblastine (B1199706) and verapamil (B1683045) were more effective competitors than daunorubicin itself, suggesting that they may share similar binding features on the Pgp molecule that are distinct from those of daunorubicin. nih.gov These findings contribute to the understanding that Pgp possesses multiple, and possibly overlapping, drug-binding sites that can accommodate a diverse array of chemical structures. nih.govplos.org

The proteasome, a large protein complex responsible for degrading unnecessary or damaged proteins, has also been identified as a target of anthracyclines. A photoaffinity analog of doxorubicin (B1662922), N-(p-azidobenzoyl)-adriamycin, which is structurally similar to NABD, was used to investigate these interactions. researchgate.netresearchgate.net

These studies revealed that the 26S proteasome purified from the cytosol of L1210 cells has a high affinity for the photoactive anthracycline analog. researchgate.net Upon photoactivation, the analog was found to label low molecular weight bands of the 20S proteasome, specifically in the range of 21-31 kDa. researchgate.net The photolabeled proteasome was observed in both the cytoplasm and the nucleus, and its nuclear translocation appeared to be an ATP-dependent process. researchgate.net These results suggest that the proteasome may act as a specific translocator of anthracyclines within the cell. researchgate.net

Influence on Cellular Processes as a Mechanistic Probe:

N-(p-azidobenzoyl)daunorubicin (NABD) has been shown to inhibit the synthesis of crucial macromolecules within cells, specifically DNA and RNA, albeit to a lesser extent than its parent compound, daunorubicin (DNR). nih.gov This inhibitory effect is a key aspect of its function as a research probe, allowing for the study of cellular processes related to nucleic acid synthesis.

In studies using P388 tumor cells, NABD demonstrated a dose-dependent inhibition of both [3H]thymidine and [3H]uridine incorporation. nih.gov The incorporation of [3H]thymidine is a common method to measure DNA synthesis, while [3H]uridine incorporation is used to assess RNA synthesis. The concentration of NABD required to inhibit these processes by 50% (IC50) was determined to be 10.0 µM for DNA synthesis ([3H]thymidine) and 1.60 µM for RNA synthesis ([3H]uridine). nih.gov

Comparatively, the parent drug daunorubicin is a more potent inhibitor of macromolecular biosynthesis. For DNR, the IC50 for the inhibition of [3H]thymidine incorporation was 0.15 µM, and for [3H]uridine incorporation, it was 0.70 µM in the same P388 cell line. nih.gov This indicates that while NABD does interfere with DNA and RNA synthesis, it is significantly less potent than daunorubicin in this regard. The difference in potency is likely linked to their different cellular localization; NABD is found predominantly in the cytoplasm, whereas DNR localizes to the nucleus where DNA and RNA synthesis occur. nih.gov

The mechanism by which anthracyclines, the class of compounds to which NABD and daunorubicin belong, inhibit nucleic acid synthesis generally involves intercalation into the DNA double helix. nih.govoatext.com This intercalation process can unwind the DNA and inhibit the function of enzymes like topoisomerase II, leading to breaks in the DNA strands and halting replication and transcription. nih.govoatext.com While NABD is a photoactive analogue and used primarily for photoaffinity labeling to identify binding proteins, its foundational anthracycline structure contributes to this inhibitory activity on macromolecular biosynthesis. nih.gov

Table 1: Inhibition of Macromolecular Biosynthesis in P388 Cells

| Compound | Process Inhibited | IC50 (µM) |

|---|---|---|

| N-(p-Azidobenzoyl)daunorubicin (NABD) | DNA Synthesis ([3H]thymidine incorporation) | 10.0 nih.gov |

| RNA Synthesis ([3H]uridine incorporation) | 1.60 nih.gov | |

| Daunorubicin (DNR) | DNA Synthesis ([3H]thymidine incorporation) | 0.15 nih.gov |

| RNA Synthesis ([3H]uridine incorporation) | 0.70 nih.gov |

The inhibitory effects of N-(p-azidobenzoyl)daunorubicin on macromolecular synthesis directly translate to an impact on cell proliferation. By hindering the production of DNA and RNA, NABD can slow down or halt the cell cycle, thereby inhibiting the growth of cell populations.

In studies with P388 murine leukemia cells, continuous exposure to NABD was found to inhibit cell proliferation with an IC50 value of 0.27 µM. nih.gov This demonstrates that NABD is effective at impeding the growth of these cancer cells in a laboratory setting. However, consistent with its reduced potency in inhibiting nucleic acid synthesis, NABD is less effective at inhibiting cell proliferation compared to its parent compound, daunorubicin. Daunorubicin exhibited an IC50 for cell proliferation of 0.017 µM in the same cell line, making it substantially more potent than NABD. nih.gov

The reduced impact on proliferation kinetics can be attributed to the lower intracellular concentration of NABD compared to DNR at steady-state levels, which was found to be less than 20% that of the parent drug. nih.gov Furthermore, the cytoplasmic localization of NABD, in contrast to the nuclear accumulation of DNR, likely plays a significant role in its diminished antiproliferative activity. nih.gov

Table 2: Inhibition of P388 Cell Proliferation

| Compound | IC50 (µM) |

|---|---|

| N-(p-Azidobenzoyl)daunorubicin (NABD) | 0.27 nih.gov |

| Daunorubicin (DNR) | 0.017 nih.gov |

Applications in Chemical Biology and Advanced Research Methodologies

Photoaffinity Labeling (PAL) Techniques

Photoaffinity labeling (PAL) is a powerful technique used to identify and study the interactions of ligands with their biological receptors or targets. researchgate.net NABD is a classic example of a photoaffinity probe, where the daunorubicin (B1662515) core acts as the ligand to direct the molecule to its binding partners, and the aryl azide (B81097) group serves as a photo-activatable crosslinker.

Photoaffinity labeling leverages a ligand analogue that is chemically inert in the dark but becomes highly reactive upon exposure to light. biologiachile.cl The most commonly used photo-activatable precursors in these probes are aryl azides. biologiachile.cl

The core principle involves several key steps:

Binding: The photoaffinity probe, such as NABD, is introduced to a biological system where it binds non-covalently to its specific target protein(s) due to the recognition of its ligand portion (the daunorubicin structure).

Activation: The system is irradiated with light, typically in the UV range (e.g., 260–365 nm), which provides the energy to activate the aryl azide. sioc.ac.cn It is desirable to use wavelengths longer than 300 nm to avoid damage to biological components like proteins and nucleic acids. biologiachile.cl

Crosslinking: Upon photolysis, the chemically stable aryl azide group is converted into a highly reactive and short-lived singlet aryl nitrene intermediate. nih.gov This reactive species can then indiscriminately insert into nearby chemical bonds, including the C-H and N-H bonds of amino acid residues within the binding site, forming a stable, covalent bond between the probe and its target protein. researchgate.netbiologiachile.cl

Analysis: The now covalently-tagged protein can be isolated and identified.

A key advantage of PAL is that the reaction is initiated by an external trigger (light), allowing for precise temporal control. biologiachile.cl Furthermore, the high reactivity of the generated nitrene ensures that even hydrophobic amino acid residues, which are often unreactive towards traditional chemical modification reagents, can be labeled. biologiachile.cl

| Feature | Description |

| Probe Component | A ligand for target recognition (e.g., Daunorubicin) and a photo-activatable group (e.g., Aryl Azide). |

| Activation | Triggered by UV light, converting the inert azide into a highly reactive nitrene. sioc.ac.cn |

| Reaction | The nitrene forms a stable covalent bond with amino acids in the binding pocket. biologiachile.cl |

| Control | The timing and rate of labeling can be precisely controlled by the application of light. biologiachile.cl |

| Advantage | Enables labeling of a wide range of amino acid residues, including non-nucleophilic ones. biologiachile.cl |

A primary application of NABD is the identification of its molecular targets within the complex environment of a cell or tissue. nih.gov By using a radiolabeled or otherwise tagged version of NABD, researchers can trace and identify the proteins that bind to this class of anthracyclines. For instance, NABD has been instrumental in identifying and studying P-glycoprotein, a membrane transporter responsible for multidrug resistance (MDR) in cancer cells. nih.gov

In a typical experiment, plasma membranes from cells are incubated with NABD and then exposed to UV light. The probe covalently binds to its targets, such as P-glycoprotein. These labeled proteins can then be separated by techniques like SDS-PAGE and identified through autoradiography (if a radiolabeled probe like [³H]NABD is used) or mass spectrometry. nih.gov This approach has been crucial in confirming that P-glycoprotein is a direct binding partner for anthracycline-type drugs. nih.gov Photoaffinity labeling with NABD can thus uncover important cytoplasmic components that interact with anthracyclines. nih.gov

Beyond simple target identification, PAL with NABD allows for a more detailed characterization of the drug-binding site on a target protein. nih.gov By analyzing which part of the protein is labeled or by using competition assays, the specific domain or amino acid residues constituting the binding pocket can be mapped.

Competition experiments are particularly informative for assessing ligand-target affinity. In this setup, the photolabeling of a target protein by NABD is performed in the presence of other, non-photo-activatable competitor drugs. If a competitor drug binds to the same site as NABD, it will prevent the probe from binding, leading to a decrease in the photolabeling signal. The degree of inhibition can be used to infer the relative binding affinities of different compounds for the target. For example, the photolabeling of P-glycoprotein with a daunorubicin analog was shown to be inhibited by compounds like vinblastine (B1199706) and cyclosporin (B1163) A, providing evidence for overlapping binding sites and helping to elucidate the complex substrate specificity of this transporter. nih.gov

| Parameter | Method of Characterization with NABD | Example Finding |

| Target Identification | Covalent labeling in cell lysates or membranes followed by isolation and analysis. | NABD specifically binds to P-glycoprotein in multidrug-resistant cells. nih.gov |

| Binding Site | Analysis of labeled protein fragments (peptides) after proteolysis. | Helped confirm that the C-3' amine group of anthracyclines is a key element for P-glycoprotein recognition. nih.gov |

| Binding Affinity | Competition experiments where other drugs inhibit NABD photolabeling. | The binding of daunorubicin analogs to P-glycoprotein can be inhibited by vinblastine, indicating shared or allosterically linked binding sites. nih.gov |

The integration of PAL with modern mass spectrometry-based quantitative proteomics provides a powerful, unbiased strategy for identifying drug targets on a global scale. nih.gov This combination allows researchers to move beyond studying a single, known target to profiling all potential interactions of a drug within the entire proteome.

The general workflow involves these steps:

Treating a complex protein mixture (e.g., a cell lysate) with NABD.

Inducing photocrosslinking with UV light.

Digesting the entire protein sample into smaller peptides.

Using advanced liquid chromatography-mass spectrometry (LC-MS/MS) to identify the peptides that have been covalently modified by NABD.

Quantitative proteomics methods, such as Isotope-Coded Affinity Tags (ICAT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be incorporated to compare the extent of labeling under different conditions (e.g., with and without a competitor drug). nih.gov This allows for the differentiation of specific, high-affinity binding partners from non-specific or low-affinity interactions. Such approaches provide a comprehensive view of a drug's selectivity and can uncover previously unknown off-target effects, which is critical information in drug development. omicscouts.com

Click Chemistry and Bioorthogonal Conjugation Strategies (Leveraging the Azide Moiety)

The terminal azide group on NABD is not only useful for photo-crosslinking but also serves as a chemical handle for bioorthogonal conjugation via "click chemistry." Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.

The most prominent click reaction involving an azide is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This reaction forms a stable triazole ring by joining an azide with a terminal alkyne. nih.gov The reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications. nih.govmdpi.com

In the context of NABD, the CuAAC reaction allows for a two-step target identification and labeling strategy.

First, NABD is used to label its target protein(s) in a biological sample via photoaffinity labeling.

Second, the now covalently-linked NABD, with its exposed azide group, can be "clicked" to a molecule containing a terminal alkyne. This second molecule can be a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification and enrichment of the labeled protein.

This modular approach offers greater flexibility than using a probe that is pre-functionalized with a large tag, as the smaller NABD probe may have better cell permeability and less steric hindrance at the binding site. The CuAAC reaction transforms the azide and alkyne components into a 1,4-disubstituted 1,2,3-triazole with high yield and regioselectivity. csic.es

| Component | Role in CuAAC |

| Azide | The N₃ group on N-(p-Azidobenzoyl)daunorubicin. |

| Alkyne | A terminal alkyne on a reporter molecule (e.g., fluorescent dye, biotin). |

| Catalyst | A Copper(I) source, which dramatically accelerates the reaction and ensures high regioselectivity. nih.gov |

| Product | A stable 1,4-disubstituted triazole ring covalently linking the daunorubicin analog to the reporter molecule. nih.gov |

Development of Bioorthogonal Labeling Probes for Live Cell Systems

N-(p-Azidobenzoyl)daunorubicin is a pharmacologically active, photoactive analogue of daunorubicin (DNR) that has been instrumental in identifying and studying anthracycline-binding molecules within cells. nih.gov The key to its function as a labeling probe is the aryl azide group. This group is photoreactive; upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, a process known as photoaffinity labeling. nih.govwikipedia.org This allows researchers to permanently "label" the cellular components that interact with the daunorubicin structure.

One of the key findings from studies with NABD is its distinct subcellular localization compared to its parent compound. Cytofluorescence microscopy has shown that while daunorubicin primarily accumulates in the nucleus, NABD is predominantly found in the cytoplasm. nih.gov This differential localization suggests that NABD can be used to specifically investigate cytoplasmic interactions of anthracyclines, which may differ from their well-known nuclear targets like DNA. nih.gov

Furthermore, research has utilized a tritiated form of NABD, N-(p-Azido[3,5-3H]benzoyl)daunorubicin, to photoaffinity label anthracycline-binding polypeptides in P388 murine leukemic cell lines. nih.gov These studies successfully identified a low molecular weight mitochondrial polypeptide (Mr 18,000) that is labeled by NABD, highlighting the probe's utility in discovering novel protein interactions. nih.gov

| Parameter | NABD | DNR | Reference |

|---|---|---|---|

| Primary Cellular Localization | Cytoplasm | Nucleus | nih.gov |

| IC₅₀ for Cell Proliferation | 0.27 µM | 0.017 µM | nih.gov |

| IC₅₀ for [³H]Thymidine Incorporation | 10.0 µM | 0.15 µM | nih.gov |

| IC₅₀ for [³H]Uridine Incorporation | 1.60 µM | 0.70 µM | nih.gov |

Bioconjugation Strategies for Functionalization and Immobilization

The azidobenzoyl moiety of NABD is central to its use in bioconjugation, the process of chemically linking molecules to biomolecules like proteins. eco-vector.com These strategies are crucial for functionalizing molecules for targeted applications or immobilizing them to study interactions.

Photoaffinity Labeling as In-Situ Bioconjugation: As discussed previously, photoaffinity labeling is a primary application of NABD. nih.gov This technique is a form of in-situ bioconjugation where the bond is formed within the biological environment. By introducing NABD to cells or cell homogenates and then activating it with UV light, the compound becomes covalently and irreversibly attached to its binding partners. nih.govnih.gov This method has been used to identify specific Vinca alkaloid-binding polypeptides and characterize anthracycline interactions with mitochondrial components, demonstrating its power in creating stable bioconjugates for proteomic studies. nih.govnih.gov

Azide as a Handle for Bioorthogonal Chemistry: Beyond direct photo-labeling, the azide group on the benzoyl ring serves as a versatile chemical handle for other types of bioconjugation reactions. The azide can participate in highly specific and efficient "click chemistry" reactions, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). acs.org In this approach, a molecule containing a strained alkyne (like trans-cyclooctene) can be selectively "clicked" onto the azide of an NABD-like molecule under biological conditions without interfering with native cellular processes. acs.orgnih.gov This allows for modular approaches where, for instance, a protein could first be modified with an azidobenzoyl group, and then a second molecule (e.g., a fluorescent dye or a different drug) bearing a strained alkyne could be attached to it.

Design of Prodrug Activation Systems via Azide-Based Reactions

A significant application of the azidobenzoyl group is in the design of prodrugs—inactive drug precursors that become activated at a specific site, such as a tumor. rsc.orgotago.ac.nz This strategy aims to reduce the systemic toxicity associated with potent chemotherapeutics like daunorubicin and doxorubicin (B1662922). acs.orgresearchgate.net The p-azidobenzyl group can act as a "cage" or a self-immolative linker that renders the drug inactive until a specific chemical reaction cleaves it. researchgate.net Several azide-based reactions have been explored for this purpose.

Activation by Staudinger Reaction: One approach involves the Staudinger reaction, where an azide reacts with a phosphine, like triphenylphosphine (B44618). acs.orgnih.govresearchgate.net A doxorubicin prodrug linked to a p-azidobenzyl trigger was shown to be 176-fold less toxic than the parent drug. nih.govacs.org Upon addition of the triphenylphosphine activator, the azide is reduced, leading to the cleavage of the linker and the release of active doxorubicin, fully restoring its cytotoxic activity in cell culture. nih.govacs.org

| Compound | Condition | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Doxorubicin | - | 0.086 | nih.govacs.org |

| Doxorubicin Prodrug (Azide) | No Activator | 15.1 | nih.govacs.org |

| Doxorubicin Prodrug (Azide) | + Triphenylphosphine | 0.074 | nih.govacs.org |

Activation by Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The SPAAC reaction provides a metal-free method for prodrug activation. rsc.orgsemanticscholar.org In this "click-to-release" strategy, a prodrug like a p-azidobenzyl carbamate (B1207046) of doxorubicin is stable and inactive. rsc.org When it encounters a molecule of a strained alkyne, such as trans-cyclooctenol (TCO-OH), the two react via a 1,3-dipolar cycloaddition. rsc.org This reaction forms an unstable triazoline intermediate that rapidly hydrolyzes, releasing the active drug. rsc.orgsemanticscholar.org This reaction is significantly faster than the Staudinger reaction and avoids the use of potentially toxic phosphines. semanticscholar.org

| Reactants | Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| Azido-PABC Prodrug + TCO-OH (equatorial) | 0.017 | rsc.org |

| Azido-PABC Prodrug + TCO-OH (axial) | 0.027 | rsc.org |

Activation by Endogenous Reduction: A third strategy leverages the reductive environment within certain cells. A prodrug containing a 4-azidobenzyl group can be designed to be slowly reduced by endogenous molecules like glutathione. nih.govepa.gov This reduction converts the azide to an unstable arylamine intermediate, which then decomposes to release the active drug payload. nih.govepa.gov An azide-containing ferrocene-based prodrug was shown to be significantly more toxic to human promyelocytic leukemia cells (IC₅₀ = 27 µM) compared to its analogue that required H₂O₂ for activation (IC₅₀ > 50 µM), demonstrating the feasibility of reductive activation. nih.govepa.gov

Pre Clinical Investigations and in Vitro Characterization of N P Azidobenzoyl Daunorubicin As a Probe

Comparative Cellular Pharmacology Studies with Parent Daunorubicin (B1662515) in Model Cell Lines

Comparative studies using cultured P388 murine leukemia cells reveal significant pharmacological differences between N-(p-Azidobenzoyl)daunorubicin and its parent compound, daunorubicin. nih.gov Although NABD is rapidly taken up by P388 cells, its steady-state intracellular concentration is less than 20% of that achieved by daunorubicin. nih.gov The cellular uptake for both compounds is dependent on temperature and the drug concentration in the extracellular medium. nih.gov Furthermore, the efflux of both NABD and daunorubicin from P388 cells is rapid but can be slowed by reducing the temperature to 0°C. nih.gov

A key distinction observed through cytofluorescence microscopy is their subcellular localization. NABD is found predominantly in the cytoplasm, whereas daunorubicin primarily localizes to the nucleus. nih.gov

Functionally, NABD is a pharmacologically active compound, though less potent than its parent drug in inhibiting macromolecular synthesis and cell proliferation in P388 cells. nih.gov It produces a dose-dependent inhibition of [3H]thymidine and [3H]uridine incorporation, indicating interference with DNA and RNA synthesis, respectively. nih.gov Continuous exposure to NABD inhibits P388 cell proliferation, but at a higher concentration compared to daunorubicin. nih.gov

Table 1: Comparative Activity of NABD and Daunorubicin in P388 Cells

| Parameter | N-(p-Azidobenzoyl)daunorubicin (NABD) | Daunorubicin (DNR) | Reference |

|---|---|---|---|

| IC₅₀ for [³H]thymidine Incorporation | 10.0 µM | 0.15 µM | nih.gov |

| IC₅₀ for [³H]uridine Incorporation | 1.60 µM | 0.70 µM | nih.gov |

| IC₅₀ for Cell Proliferation | 0.27 µM | 0.017 µM | nih.gov |

Evaluation of Analog Activity in Drug-Resistant Cell Models (e.g., P-glycoprotein-mediated resistance)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp). mdpi.comnih.govdntb.gov.ua P-gp functions as a drug efflux pump, reducing the intracellular concentration of various chemotherapeutic agents, including anthracyclines. dntb.gov.ua

N-(p-Azidobenzoyl)daunorubicin, particularly in its radiolabeled form ([³H]NABD), has been instrumental as a photoaffinity probe to study this resistance mechanism. mdpi.com Research has shown that NABD binds specifically to P-glycoprotein. mdpi.com This interaction allows it to be used in photoaffinity labeling experiments to identify and characterize the drug-binding sites on the P-gp transporter. mdpi.com The binding of NABD to P-gp can be competitively inhibited by other MDR-related drugs and modulators, which helps in elucidating the complex interactions between various substrates and the efflux pump. mdpi.com These characteristics make NABD a critical tool for investigating the specifics of P-gp-mediated drug resistance in various cancer cell models. mdpi.com

In Vivo Studies for Probe Validation and Pharmacological Behavior

Consistent with in vitro findings, studies utilizing cytofluorescence microscopy have demonstrated that the intracellular distribution of N-(p-Azidobenzoyl)daunorubicin differs significantly from its parent compound. nih.gov While daunorubicin characteristically accumulates in the cell nucleus, NABD shows a predominant localization within the cytoplasm. nih.gov This distinct cytoplasmic distribution is a key feature of its pharmacological behavior and influences its mechanism of action and the cellular components it is likely to interact with. nih.gov

Detailed studies on the in vivo metabolic stability and specific biotransformation pathways of N-(p-Azidobenzoyl)daunorubicin are not extensively documented in the available scientific literature. The metabolic fate of its parent compound, daunorubicin, is better characterized, with its main metabolite in humans being daunorubicinol. nih.gov However, the addition of the p-azidobenzoyl group likely alters the molecule's susceptibility to metabolic enzymes, and therefore, its biotransformation cannot be assumed to be identical to that of daunorubicin. General biotransformation processes, which occur mainly in the liver, involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions to increase polarity and facilitate excretion. nih.gov Without specific studies on NABD, its metabolic profile remains an area requiring further investigation.

The photoactive nature of the azido (B1232118) group makes N-(p-Azidobenzoyl)daunorubicin an excellent tool for photoaffinity labeling, a technique used to identify specific binding sites of drugs on macromolecules. nih.gov Upon photoactivation, the azido group forms a highly reactive nitrene intermediate that can covalently bind to nearby molecules, thus "labeling" the biological target. nih.gov

This technique has been utilized in animal models to identify unique anthracycline-binding polypeptides in rodent tissues and tumor cells. nih.gov Such studies are crucial for discovering and validating the molecular targets of this class of drugs. By using NABD as a probe, researchers can identify important cytoplasmic constituents that interact with anthracyclines, which may not be discovered by studying the primarily nuclear-localizing parent compounds. nih.gov These photoaffinity labeling studies provide direct evidence of drug-target engagement in situ and help to elucidate the broader mechanisms of anthracycline action and resistance. nih.govmdpi.com

Advanced Drug Delivery and Molecular Targeting System Research

Conjugation to Nanocarriers and Microparticulate Delivery Vehicles

The conjugation of anthracyclines to nanocarriers and their formulation into microparticulate systems are well-established strategies to improve their pharmacokinetic profiles, enhance tumor targeting, and reduce systemic toxicity. nih.govbiomedpharmajournal.org While specific studies detailing the conjugation of N-(p-Azidobenzoyl)daunorubicin to such delivery vehicles are not extensively documented, the chemical structure of NABD lends itself to several established conjugation methodologies used for its parent compound, daunorubicin (B1662515), and the related doxorubicin (B1662922).

Nanocarriers, such as polymeric nanoparticles, liposomes, and magnetic nanoparticles, offer a versatile platform for drug delivery. nih.govnih.govmdpi.com For instance, daunorubicin has been successfully loaded into magnetic nanoparticles of Fe3O4, a strategy shown to overcome multidrug resistance in cancer cells. nih.gov The amino group on the daunosamine (B1196630) sugar of NABD, where the p-azidobenzoyl moiety is attached, is a common site for modification and conjugation. researchgate.net This suggests that similar to doxorubicin, which has been conjugated to polymeric nanoparticles and liposomes, NABD could be tethered to various nanocarrier surfaces. researchgate.netmdpi.com The presence of the azido (B1232118) group in NABD also presents a unique opportunity for "click chemistry" reactions, a highly efficient and specific method for conjugation. This approach has been utilized to attach doxorubicin to azido-heparin to form self-assembled nanocarriers. nih.gov

Microparticulate delivery systems, which are typically in the 1–1000 µm size range, can serve as reservoirs for sustained drug release. google.com These systems can be formulated from a variety of biodegradable polymers. While direct encapsulation of NABD into microparticles has not been detailed, related research has explored the creation of microparticles from azidophenyl derivatives of natural polymers like chitosan (B1678972) for the photo-immobilization of drugs. researchgate.net This aligns with the photoactive nature of NABD and suggests the feasibility of developing microparticle formulations that can release NABD in a controlled manner, potentially triggered by light.

| Delivery Vehicle | Potential Conjugation/Formulation Method | Rationale/Analogous Research | Potential Advantage |

|---|---|---|---|

| Polymeric Nanoparticles | Amide bond formation via the daunosamine sugar. | Doxorubicin is conjugated to various polymers using this method. mdpi.com | Improved stability and controlled release. |

| Liposomes | Encapsulation or surface conjugation. | Liposomal formulations of daunorubicin and doxorubicin are FDA-approved. nih.gov | Reduced cardiotoxicity and enhanced tumor accumulation. |

| Magnetic Nanoparticles | Adsorption or covalent linkage. | Daunorubicin-loaded magnetic nanoparticles overcome multidrug resistance. nih.gov | Targeted delivery via external magnetic fields. |

| Microparticles | Encapsulation in biodegradable polymers. | Microparticles allow for sustained drug release. google.com Photo-immobilization of drugs in azido-derivatized microparticles has been explored. researchgate.net | Localized and sustained release of the photoactive compound. |

| Click Chemistry Conjugation | Copper-catalyzed or strain-promoted azide-alkyne cycloaddition. | The terminal azide (B81097) on NABD can react with alkyne-modified nanocarriers. Azido-heparin-doxorubicin conjugates have been developed. nih.gov | Highly specific and efficient conjugation under mild conditions. |

Strategies for Targeted Delivery to Specific Cellular or Subcellular Compartments

A significant advantage of NABD in drug delivery research is its distinct subcellular localization compared to its parent compound, daunorubicin. Cytofluorescence microscopy has revealed that while daunorubicin primarily accumulates in the nucleus, NABD is predominantly found in the cytoplasm. nih.gov This differential localization is critical, as it suggests that NABD may interact with different cellular targets and exert its cytotoxic effects through mechanisms distinct from the nuclear DNA intercalation that is characteristic of daunorubicin. nih.gov

The cytoplasmic localization of NABD makes it a valuable tool for investigating cytoplasmic targets of anthracyclines and for developing strategies to overcome multidrug resistance (MDR). nih.gov MDR is often mediated by membrane-bound efflux pumps like P-glycoprotein, which actively remove chemotherapeutic agents from the cell. researchgate.net Photoaffinity labeling studies using radiolabeled NABD have been instrumental in identifying and characterizing the binding sites of drugs on P-glycoprotein. researchgate.netresearchgate.net By understanding how NABD interacts with these efflux pumps, it may be possible to design delivery systems that either bypass or inhibit their function, thereby increasing the intracellular concentration of the drug in resistant cancer cells.

Furthermore, the photoactive nature of NABD allows for the identification of its specific binding partners within the cytoplasm. Upon photoactivation, the azido group forms a highly reactive nitrene that can covalently bind to nearby molecules. nih.gov This technique has been used to identify unique anthracycline-binding polypeptides, providing insights into the cytoplasmic components that interact with this class of drugs. nih.gov This information is invaluable for designing drug delivery systems that can target these specific subcellular compartments or protein complexes to enhance therapeutic outcomes. For example, research on a photoactive doxorubicin analogue has shown its association with the proteasome, suggesting a mechanism for nuclear transport that could be exploited for targeted delivery.

| Feature | Observation | Implication for Targeted Delivery | Reference |

|---|---|---|---|

| Subcellular Localization | Predominantly cytoplasmic. | Allows for the targeting of cytoplasmic components and pathways, differing from the nuclear action of daunorubicin. | nih.gov |

| Interaction with P-glycoprotein | Binds to P-glycoprotein and is used as a photoaffinity label to study its drug-binding sites. | Provides a tool to understand and potentially overcome multidrug resistance by designing systems that evade or inhibit this efflux pump. | researchgate.netresearchgate.net |

| Identification of Binding Partners | Photoaffinity labeling with NABD identifies specific anthracycline-binding proteins in the cytoplasm. | Enables the design of delivery systems that can target specific protein-protein interactions or subcellular machinery involved in the drug's mechanism of action. | nih.gov |

| Efflux Characteristics | NABD is subject to rapid efflux from cells, a process that is temperature-dependent. | Highlights the need for delivery systems that can protect the drug from efflux mechanisms to maintain therapeutic intracellular concentrations. | nih.gov |

Development of Stimuli-Responsive Drug Delivery Systems (e.g., Light-Activated Release)

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific internal or external triggers, offering precise spatiotemporal control over drug activity. nih.gov The inherent photoactivity of N-(p-Azidobenzoyl)daunorubicin makes it an ideal candidate for light-activated drug delivery systems. The p-azidobenzoyl group is a photolabile moiety; upon irradiation with UV light, it is converted into a highly reactive nitrene intermediate. nih.gov This intermediate can then form a stable covalent bond with nearby molecules, such as proteins or nucleic acids.

This property can be leveraged in several ways for a stimuli-responsive system. A delivery vehicle, such as a nanoparticle or liposome (B1194612), could be designed to carry NABD to a tumor site. Once the carrier has accumulated in the target tissue, the area can be irradiated with light of a specific wavelength. This would trigger the activation of NABD, leading to two potential outcomes:

Light-Activated Covalent Binding: The activated NABD can covalently bind to its intracellular targets in the immediate vicinity. This ensures that the cytotoxic action of the drug is localized to the irradiated area, minimizing damage to surrounding healthy tissue. This approach transforms NABD from a passively diffusing drug into a targeted, covalently-bound therapeutic agent upon light stimulation. nih.gov

Light-Triggered Release from a Carrier: The photoactivation of NABD could be used to disrupt the integrity of its carrier vehicle. For instance, if NABD is incorporated into the structure of a liposome or a polymeric nanoparticle, its photo-induced conformational changes or cross-linking reactions could destabilize the carrier, leading to the rapid release of a co-encapsulated therapeutic agent. While this application has not been specifically demonstrated for NABD, the principle of using photoactive molecules to trigger drug release from nanocarriers is a well-explored area of research. nih.gov

The development of such light-activated systems would allow for a high degree of control over the drug's activity, reducing off-target toxicity and potentially overcoming drug resistance mechanisms.

| Parameter | N-(p-Azidobenzoyl)daunorubicin (NABD) | Daunorubicin (DNR) | Reference |

|---|---|---|---|

| IC50 for [3H]thymidine incorporation | 10.0 µM | 0.15 µM | nih.gov |

| IC50 for [3H]uridine incorporation | 1.60 µM | 0.70 µM | nih.gov |

| IC50 for cell proliferation (continuous exposure) | 0.27 µM | 0.017 µM | nih.gov |

| Intracellular Accumulation (steady-state) | Less than 20% of DNR levels | 100% (baseline) | nih.gov |

Future Research Directions and Emerging Paradigms

Development of Next-Generation Photoaffinity Probes with Enhanced Specificity and Reactivity

The foundational design of NABD, featuring a daunorubicin (B1662515) pharmacophore and an aryl azide (B81097) photoreactive group, represents a first-generation photoaffinity probe. While effective, aryl azides have certain limitations, which has spurred the development of next-generation probes with improved characteristics. The goal is to create probes that offer higher labeling efficiency, reduced nonspecific binding, and activation by wavelengths less damaging to biological systems.

Future development focuses on several key areas:

Alternative Photoreactive Moieties: Research is moving towards photoreactive groups like benzophenones and diazirines. Diazirines, for instance, are activated by longer wavelength UV light (around 350–380 nm), which minimizes cellular damage, and they generate highly reactive carbenes with short half-lives, increasing the specificity of labeling to immediate binding partners.

"Minimalist" Probes: To reduce steric hindrance and better mimic the parent drug, "minimalist" linkers are being developed. These linkers incorporate a very small photo-crosslinker and a bioorthogonal tag (like an alkyne group for click chemistry), minimizing perturbation of the drug-target interaction.

Multivalent Probes: Attaching multiple copies of the pharmacophore to a scaffold, such as a gold nanoparticle, can enhance both the affinity and reactivity of the probe, allowing for selective labeling even at low nanomolar concentrations.

Table 1: Comparison of Photoreactive Groups for Next-Generation Probes

| Photoreactive Group | Advantages | Disadvantages | Activation Wavelength |

|---|---|---|---|

| Aryl Azide | Relatively easy to synthesize; long-lived reactive nitrene intermediate. | Can undergo intramolecular rearrangement; higher potential for nonspecific binding. | 254-300 nm |

| Benzophenone | More stable; less prone to unwanted rearrangements; can be activated multiple times. | Requires higher energy UV light; larger size can cause steric hindrance. | ~350 nm |

| Diazirine | Activated by longer, less damaging wavelengths; generates highly reactive, short-lived carbene for specific labeling. | Can be more synthetically challenging; carbene is readily quenched by water, potentially lowering yield. | 350-380 nm |

Integration with Advanced Bioimaging Modalities (e.g., Fluorescent Tagging via Click Chemistry)

To visualize the subcellular journey of anthracyclines, NABD can be integrated with advanced bioimaging techniques. A key enabling technology is bioorthogonal click chemistry, which allows for the attachment of fluorescent tags to the probe after it has bound to its cellular targets. alliedacademies.orgrsc.org

The process typically involves a two-step approach:

Probe Labeling: A next-generation NABD analogue is synthesized containing a small, bioorthogonal handle, such as a terminal alkyne. This probe is introduced to living cells, where it binds to its targets.

Fluorescent Tagging: After photo-crosslinking, a fluorescent dye containing a complementary azide group (e.g., Cy5-azide, FAM-azide) is introduced. jenabioscience.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is used to covalently "click" the fluorescent dye onto the alkyne-modified probe. rsc.orgnih.gov

This method allows for real-time tracking of the drug-protein conjugate within the cell using advanced microscopy techniques like fluorescence lifetime imaging microscopy (FLIM) and hyperspectral imaging. globalbioimaging.org This approach has been successfully used to label exosomes and other cellular components for in vivo tracking and can provide a much clearer picture of NABD's distribution, distinguishing between sequestration in vesicles and interaction with specific organelles. nih.gov

Exploration of Novel Biological Targets and Pathways for Anthracycline-Based Probes

While daunorubicin's primary target is considered to be nuclear DNA, NABD's predominantly cytoplasmic localization allows for the identification of other crucial off-target interactions that may mediate both therapeutic efficacy and toxicity. nih.gov Photoaffinity labeling studies with NABD and similar probes have begun to uncover a landscape of non-nuclear binding partners.

Key research findings and future areas of exploration include:

Mitochondrial Proteins: Studies using a tritiated NABD analogue ([³H]NABD) successfully photoaffinity-labeled a low molecular weight (Mr 18,000) polypeptide located predominantly in the mitochondria of P388 murine leukemic cells. nih.gov This suggests that mitochondria are a key site of anthracycline interaction, which is highly relevant to the drug's known cardiotoxic effects.

Drug Resistance Proteins: NABD and other photoactive anthracyclines have been instrumental in studying P-glycoprotein (P-gp), a membrane efflux pump that confers multidrug resistance. scispace.commdpi.com These probes help delineate the drug-binding domains on P-gp.

Cytosolic and Nuclear Machinery: Research has indicated that NABD has a high affinity for the 26S proteasome, a complex involved in protein degradation. researchgate.net

Cardiotoxicity-Related Pathways: Future studies could use anthracycline-based probes to explore novel targets implicated in cardiotoxicity, such as proteins involved in autophagy, ferroptosis (iron-dependent cell death), and pyroptosis (inflammatory cell death). frontiersin.org Identifying which of these proteins are direct binding partners could open doors to new cardioprotective strategies.

Drug Resistance Genes: Novel genes implicated in anthracycline resistance, such as Heme Oxygenase 1 (HMOX1) and Protein Kinase C Alpha (PRKCA), could be investigated as direct targets for NABD-like probes. mdpi.com

Table 2: Potential Novel Biological Targets for Anthracycline-Based Probes

| Target Protein/Complex | Cellular Location | Implicated In | Reference |

|---|---|---|---|

| Mr 18,000 Polypeptide | Mitochondria | Cardiotoxicity, Cellular Metabolism | nih.gov |

| P-glycoprotein (P-gp) | Plasma Membrane | Multidrug Resistance | scispace.commdpi.com |

| 26S Proteasome | Cytosol, Nucleus | Protein Degradation, Cell Cycle | researchgate.net |

| HMOX1, PRKCA | Cytosol | Novel Drug Resistance | mdpi.com |

| Autophagy/Ferroptosis Proteins | Lysosomes, Mitochondria | Cardiotoxicity | frontiersin.org |

Computational Modeling and In Silico Prediction of N-(p-Azidobenzoyl)daunorubicin Interactions

Computational methods are becoming indispensable for predicting and rationalizing the interactions of drug molecules with their protein targets. nih.gov While specific in silico studies on NABD are not yet prevalent, the methodology offers a powerful future direction. These approaches can complement and guide experimental work by predicting binding sites and affinities.

Future computational studies on NABD could involve:

Molecular Docking: Using software like AutoDock Vina, researchers can model how NABD fits into the binding pockets of known or putative target proteins, such as P-glycoprotein or the mitochondrial Mr 18,000 polypeptide. mdpi.comscielo.org.mx This can predict the most likely binding pose and estimate the binding energy, helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of anthracycline analogues with their binding affinity or activity against a specific target. researchgate.net This can help in designing next-generation probes with improved properties.

Protein Structure Prediction: With the advent of highly accurate protein structure prediction algorithms like AlphaFold2, it is now possible to generate high-quality models of target proteins for which no experimental structure exists. elifesciences.org These models can then be used in docking simulations to screen for potential interactions with NABD across the proteome. elifesciences.org

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the NABD-protein complex over time, providing insights into the stability of the interaction and how drug binding might induce conformational changes in the target protein.

Table 3: Applicability of In Silico Methods to NABD Research

| Computational Method | Application for NABD Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Predict the binding pose and affinity of NABD to target proteins (e.g., P-gp, mitochondrial proteins). | Identification of key amino acid residues involved in binding; ranking of potential targets. |

| QSAR | Correlate structural modifications of NABD with biological activity or binding affinity. | Design principles for developing next-generation probes with enhanced specificity. |

| Protein Structure Prediction | Generate 3D models of novel or uncharacterized NABD target proteins. | Enable structure-based drug design and docking studies for newly identified targets. |

| Molecular Dynamics | Simulate the stability and conformational changes of the NABD-protein complex. | Understanding the mechanism of action and the allosteric effects of drug binding. |

Expanding the Scope of Click Chemistry Applications in Anthracycline Research

The utility of click chemistry in the context of NABD and other anthracyclines extends far beyond fluorescent tagging. alliedacademies.orgnih.gov Its efficiency, reliability, and biocompatibility make it a powerful tool for medicinal chemistry and drug delivery. acs.orgacgpubs.org

Emerging applications include:

Synthesis of Novel Analogues: Click chemistry provides a modular and efficient way to synthesize libraries of new anthracycline derivatives. By starting with an alkyne- or azide-modified daunorubicin core, a wide variety of functional groups can be "clicked" on, rapidly generating new compounds for screening.

Development of Drug Delivery Systems: Anthracyclines can be clicked onto polymers to form nanoparticles or micelles. nih.govmdpi.com This strategy can improve the drug's solubility, prolong its circulation time, and potentially target it to tumor tissues through the enhanced permeability and retention (EPR) effect.

"Click-to-Release" Prodrugs: This innovative strategy involves creating a prodrug where the active anthracycline is linked to a carrier molecule via a "clickable" linker. acs.org The drug remains inactive until a specific trigger—such as a molecule unique to the tumor microenvironment—initiates a click reaction that cleaves the linker and releases the cytotoxic agent precisely at the site of action, minimizing systemic toxicity. acs.org For example, a tetrazine-linked doxorubicin (B1662922) can be activated by a reaction with a dienophile, leading to controlled drug release. acs.org

Q & A

Q. What structural modifications differentiate N-(p-Azidobenzoyl)daunorubicin from native daunorubicin, and how do these enable its use in photochemical cross-linking?

The azidobenzoyl group is appended to daunorubicin via a 3-aminoallyl linker, creating a photoactive moiety. Upon UV irradiation (e.g., 365 nm), the azide group generates nitrene radicals, enabling covalent cross-linking with proximal proteins or nucleic acids. This modification allows precise spatial mapping of biomolecular interactions, as the sidechain projects ~9–10 Å from the pyrimidine ring into the major groove of DNA .

Q. What analytical techniques are recommended for characterizing N-(p-Azidobenzoyl)daunorubicin in research settings?

High-performance liquid chromatography (HPLC) with UV-Vis detection is critical for purity assessment, while mass spectrometry (MS) confirms molecular weight and structural integrity. Nuclear magnetic resonance (NMR) can resolve positional modifications, such as the azidobenzoyl group’s attachment site. Electrochemical sensors (e.g., Pt,Pd-doped carbon nanotube electrodes) may require optimization due to the azide group’s redox interference .

Q. How should researchers handle stability challenges during storage of N-(p-Azidobenzoyl)daunorubicin?

The compound is light-sensitive due to the azide group. Store lyophilized powder at –20°C in amber vials under inert gas (e.g., argon). Reconstitute in dimethyl sulfoxide (DMSO) immediately before use, avoiding prolonged exposure to ambient light or aqueous buffers to prevent hydrolysis .

Q. What are the primary applications of N-(p-Azidobenzoyl)daunorubicin in non-cross-linking contexts?

Beyond protein-DNA interaction studies, it can act as a photoaffinity probe for drug-target identification or as a scaffold for targeted drug delivery systems, leveraging anthracycline’s inherent DNA intercalation properties .

Advanced Research Questions

Q. How can UV irradiation parameters be optimized to maximize cross-linking efficiency while minimizing biomolecular damage?

Use pulsed UV light (e.g., 10–30 seconds at 365 nm) to limit thermal denaturation. Pre-calibrate irradiance (mW/cm²) with a radiometer and validate cross-linking efficiency via SDS-PAGE or autoradiography. Spatial resolution is constrained by the azidobenzoyl group’s 9–10 Å reach, requiring proximity between the compound and target proteins .

Q. What experimental controls are essential to validate specificity in cross-linking studies using N-(p-Azidobenzoyl)daunorubicin?

Include negative controls: (1) reactions without UV irradiation, (2) competition assays with excess native daunorubicin, and (3) use of non-photoactive analogs. Confirm cross-linked products via Western blotting with antibodies against suspected targets or tandem MS for protein identification .

Q. How can transcriptome analysis account for off-target effects induced by N-(p-Azidobenzoyl)daunorubicin in gene expression studies?

Pair experiments with a non-cross-linking daunorubicin control to distinguish anthracycline-induced cytotoxicity from cross-linking-specific effects. Use RNA sequencing (RNA-seq) with spike-in normalization to control for technical variability, and validate findings via CRISPR knockouts of identified targets .

Q. What strategies reconcile discrepancies in cross-linking efficiency across experimental models (e.g., in vitro vs. cell-based systems)?

Variability may arise from differences in intracellular daunorubicin efflux (mediated by ABC transporters) or redox conditions affecting azide activation. Pre-treat cells with efflux inhibitors (e.g., verapamil) and quantify intracellular compound levels via LC-MS. Buffer systems in vitro should mimic physiological ionic strength and pH .

Q. How does the azidobenzoyl modification alter daunorubicin’s pharmacokinetic properties in cellular assays?

The hydrophobic azidobenzoyl group may enhance membrane permeability but reduce solubility in aqueous media. Compare cellular uptake via fluorescence microscopy (daunorubicin is auto-fluorescent) and cytotoxicity assays (e.g., IC50 shifts) relative to unmodified daunorubicin .

Q. What computational tools can predict optimal DNA/protein binding sites for N-(p-Azidobenzoyl)daunorubicin in cross-linking experiments?

Molecular docking (e.g., AutoDock Vina) can model anthracycline intercalation into DNA, while molecular dynamics simulations assess the azidobenzoyl group’s flexibility. Pair these with footprinting assays (e.g., DNase I) to validate predicted interaction sites .

Q. Methodological Notes

- Data Contradictions : Address variability by standardizing UV exposure, quantifying compound concentration post-irradiation, and using internal controls (e.g., radiolabeled probes) .

- Ethical Compliance : For cell-based studies, adhere to biosafety protocols for photoactive compounds and validate cytotoxicity in relevant ethical frameworks (e.g., IRB-approved protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.